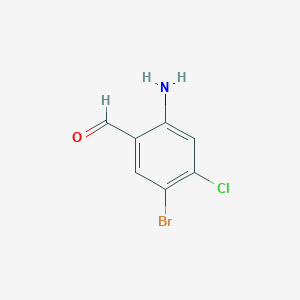

2-Amino-5-bromo-4-chlorobenzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-bromo-4-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROWVWALAHUEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Halogenated Benzaldehyde Derivatives in Contemporary Chemical Research

Halogenated organic compounds have become indispensable in contemporary chemical research, with a notable presence in pharmaceuticals and agrochemicals. google.com The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ed.ac.uk This makes halogenation a key strategy in drug design and the development of new bioactive molecules.

Benzaldehyde (B42025) derivatives, featuring a reactive aldehyde group on an aromatic ring, are versatile intermediates in organic synthesis. wiserpub.com The presence of halogen substituents on the benzaldehyde core further enhances their synthetic utility. These halogen atoms can act as directing groups in subsequent electrophilic aromatic substitution reactions, or they can serve as reactive handles for cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This dual functionality makes halogenated benzaldehydes valuable precursors for a wide array of molecular structures, including pharmaceutically relevant heterocyclic systems like quinazolines. organic-chemistry.orgfrontiersin.org The specific positioning of different halogens, as seen in 2-Amino-5-bromo-4-chlorobenzaldehyde, allows for programmed, regioselective transformations, which is a significant challenge and a highly sought-after attribute in multistep synthesis.

An Overview of 2 Amino 5 Bromo 4 Chlorobenzaldehyde S Structural Features and Strategic Synthetic Utility

2-Amino-5-bromo-4-chlorobenzaldehyde is a solid organic compound characterized by a unique substitution pattern on the benzene (B151609) ring. nih.gov This trifunctional arrangement, comprising an amino group, a bromine atom, and a chlorine atom, in addition to the aldehyde functionality, bestows upon it a rich and versatile chemical reactivity.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅BrClNO |

| Molecular Weight | 234.48 g/mol |

| CAS Number | 1036757-11-5 |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)N)C=O |

| InChI Key | PROWVWALAHUEHK-UHFFFAOYSA-N |

Data sourced from PubChem CID 89419680. nih.gov

The strategic synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The ortho-amino benzaldehyde (B42025) moiety is a classic precursor for the synthesis of various heterocyclic compounds, most notably quinazolines, through condensation reactions with amines or other suitable reagents. nih.gov The presence of both bromine and chlorine atoms offers the potential for selective functionalization. For instance, the differential reactivity of C-Br and C-Cl bonds in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could allow for the sequential introduction of different substituents at the 5- and 4-positions. This capability is highly valuable for creating molecular diversity from a single, advanced intermediate.

The amino group itself can be a site for further modification, or it can be transformed into other functional groups via diazotization reactions, further expanding the synthetic possibilities. The interplay of the electron-donating amino group and the electron-withdrawing halogen atoms and aldehyde group creates a unique electronic environment on the aromatic ring, influencing the regioselectivity of further chemical transformations.

The Current Research Landscape and Identified Knowledge Gaps

Retrosynthetic Analysis and Strategic Disconnections Leading to the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.edu For this compound, the primary disconnections involve the carbon-nitrogen and carbon-halogen bonds, as well as the formyl group.

A plausible retrosynthetic pathway for this compound (I) is outlined below:

Target Molecule: this compound (I)

Disconnection 1 (C-N bond): The amino group can be introduced via the reduction of a nitro group. This leads to the precursor 2-nitro-5-bromo-4-chlorobenzaldehyde (II). This is a common and effective strategy for the synthesis of aromatic amines.

Disconnection 2 (C-Br and C-Cl bonds): The bromine and chlorine atoms can be introduced through electrophilic halogenation of a suitable benzaldehyde (B42025) derivative. The directing effects of the existing substituents (nitro and aldehyde groups) are crucial for achieving the desired regioselectivity. This leads to a dinitro- or amino-benzaldehyde precursor.

Disconnection 3 (Formyl group): The aldehyde group can be introduced by oxidation of a corresponding benzyl (B1604629) alcohol or by formylation of a substituted benzene (B151609) ring.

Considering these disconnections, a logical forward synthesis would commence from a readily available substituted benzaldehyde.

Multi-Step Synthetic Approaches from Common Benzaldehyde Precursors

A common and practical approach to the synthesis of this compound involves a multi-step sequence starting from a simple benzaldehyde derivative. This typically involves sequential halogenation and functional group interconversions.

This strategy focuses on the carefully orchestrated introduction of the halogen and amino functionalities onto the benzaldehyde scaffold.

The synthesis can be initiated with a commercially available chlorobenzaldehyde. A plausible route begins with 4-chlorobenzaldehyde (B46862).

Nitration: The first step is the nitration of 4-chlorobenzaldehyde to introduce a nitro group onto the aromatic ring. The directing effect of the aldehyde group (meta-directing) and the chlorine atom (ortho, para-directing) will primarily yield 4-chloro-3-nitrobenzaldehyde. To obtain the desired 2-nitro isomer, one might need to start with a different precursor or employ specific reaction conditions that favor the formation of the ortho-product, though this is often challenging. A more viable approach involves starting with 2-chlorobenzaldehyde (B119727) and nitrating it to introduce the nitro group at the 5-position, followed by subsequent halogenation.

Reduction: The nitro group is then reduced to an amino group. This transformation is a critical step and can be achieved using various reducing agents. A common method for the reduction of a nitro group to an amine is the use of sodium dithionite (B78146) (Na2S2O4). chemicalbook.com For instance, the reduction of 5-chloro-2-nitrobenzaldehyde (B146351) with sodium dithionite can yield 2-amino-5-chlorobenzaldehyde (B1272629). chemicalbook.com Catalytic hydrogenation is another effective method for this reduction.

The introduction of bromine and chlorine at specific positions is governed by the directing effects of the substituents already present on the aromatic ring.

Starting from 2-aminobenzaldehyde (B1207257): An alternative strategy involves starting with 2-aminobenzaldehyde. The amino group is a strong activating and ortho, para-directing group. Therefore, direct halogenation of 2-aminobenzaldehyde would likely lead to a mixture of products. To control the regioselectivity, the amino group is often protected, for example, by acetylation to form an acetanilide. The amide group is still ortho, para-directing but less activating, allowing for more controlled halogenation.

Sequential Halogenation: A potential route could involve the chlorination of 2-aminobenzaldehyde to introduce a chlorine atom at the 4-position, followed by bromination at the 5-position. The order of these steps is crucial. For example, a patented method describes the preparation of 2-bromo-5-chlorobenzaldehyde (B66733) from 3-chlorobenzaldehyde (B42229) using N-bromosuccinimide (NBS) in the presence of an inorganic strong acid. google.com

A plausible synthetic sequence is as follows:

Start with 4-chloro-2-nitrobenzaldehyde.

Introduce a bromine atom at the 5-position via electrophilic bromination. The nitro and aldehyde groups are deactivating and meta-directing, while the chlorine is ortho, para-directing. This combination should favor bromination at the 5-position.

Reduce the nitro group to an amino group using a suitable reducing agent like tin(II) chloride or catalytic hydrogenation to yield the final product, this compound.

The success of a multi-step synthesis heavily relies on the optimization of reaction conditions for each step to maximize yield and purity.

| Step | Reagents and Conditions | Typical Yield | Purity Considerations |

| Nitration | HNO₃/H₂SO₄, 0-10 °C | 70-90% | Control of temperature is crucial to prevent over-nitration and side reactions. |

| Bromination | Br₂/FeBr₃ or NBS/H₂SO₄ | 60-85% | The choice of brominating agent and catalyst can influence regioselectivity. google.com |

| Chlorination | Cl₂/FeCl₃ or NCS/acid | 65-90% | Requires careful control to avoid multiple chlorinations. |

| Reduction of Nitro Group | SnCl₂/HCl or H₂/Pd-C | 80-95% | The choice of reducing agent can affect the tolerance of other functional groups. Catalytic hydrogenation is often cleaner. |

Interactive Data Table:

Factors such as solvent, temperature, reaction time, and the nature of catalysts play a significant role. For instance, in halogenation reactions, the choice of Lewis acid catalyst can influence the regioselectivity. In reduction steps, the choice between catalytic hydrogenation and chemical reducing agents can depend on the presence of other reducible functional groups in the molecule.

Sequential Halogenation and Directed Functional Group Interconversions

Alternative Synthetic Pathways and Novel Methodologies

While the sequential functionalization of benzaldehyde precursors is a common approach, alternative and potentially more efficient synthetic routes may exist.

One alternative involves the synthesis of related structures, such as 2-amino-5-chlorobenzonitrile, which can offer insights into different functional group manipulations. For example, a route starting from anthranilic acid could be adapted. This might involve the chlorination and bromination of an anthranilic acid derivative, followed by conversion of the carboxylic acid to an aldehyde.

Another approach could involve the oxidation of a corresponding benzyl alcohol. For example, 2-amino-5-chlorobenzyl alcohol can be oxidized to 2-amino-5-chlorobenzaldehyde using manganese dioxide with a high yield. This suggests that if 2-amino-5-bromo-4-chlorobenzyl alcohol could be synthesized, a similar oxidation step could provide the target aldehyde.

Utilization of Substituted 2-Aminobenzaldehyde Derivatives as Key Starting Materials

One primary strategy for the synthesis of this compound involves the direct modification of a pre-existing substituted 2-aminobenzaldehyde skeleton. This approach is advantageous as it builds upon a readily available or easily synthesized core structure.

A plausible and direct method is the electrophilic bromination of 2-amino-4-chlorobenzaldehyde. In this reaction, the amino group, being a strong activating group, directs the incoming electrophile (bromine) to the ortho and para positions. As the para position to the amino group is already occupied by a chloro substituent, the bromination is anticipated to occur at the ortho position, which is the 5-position of the benzaldehyde ring. The reaction is typically carried out in the presence of a suitable solvent and a bromine source, such as elemental bromine or N-bromosuccinimide (NBS). The conditions need to be carefully controlled to prevent over-bromination and other side reactions.

Another related approach starts with a differently substituted benzaldehyde, such as 5-chloro-2-nitrobenzaldehyde. This method involves the reduction of the nitro group to an amino group. This transformation is a common and well-established reaction in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation, or sodium dithionite. chemicalbook.com Following the reduction to 2-amino-5-chlorobenzaldehyde, a subsequent bromination step would be required to introduce the bromine atom at the desired position, though this multi-step process may be less efficient than direct bromination of 2-amino-4-chlorobenzaldehyde.

Table 1: Synthesis via Substituted 2-Aminobenzaldehyde Derivatives

| Starting Material | Key Transformation | Reagents and Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| 2-Amino-4-chlorobenzaldehyde | Electrophilic Bromination | Br2 or NBS in a suitable solvent (e.g., acetic acid, dichloromethane) | Direct, potentially fewer steps | Control of regioselectivity, potential for over-bromination |

| 5-Chloro-2-nitrobenzaldehyde | Nitro group reduction | SnCl2/HCl, H2/Pd-C, or Na2S2O4 | Well-established reduction methods | Requires a subsequent bromination step, potentially lower overall yield |

Derivation from Carboxylic Acid Precursors via Functional Group Transformation (e.g., 2-Amino-5-bromo-4-chlorobenzoic acid)

An alternative and widely employed synthetic route involves the transformation of a carboxylic acid functional group into an aldehyde. This is a powerful strategy in organic synthesis that allows for the late-stage introduction of the aldehyde moiety. In the context of this compound synthesis, the corresponding carboxylic acid, 2-Amino-5-bromo-4-chlorobenzoic acid, serves as a key precursor.

This synthetic approach is generally a two-step process:

Reduction of the Carboxylic Acid to a Benzyl Alcohol: The first step is the reduction of the carboxylic acid group of 2-Amino-5-bromo-4-chlorobenzoic acid to a primary alcohol, yielding (2-amino-5-bromo-4-chlorophenyl)methanol. This transformation requires a potent reducing agent, with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) being a common choice. orgsyn.org The reaction is typically performed at low temperatures and under an inert atmosphere. Careful workup is necessary to quench the excess reducing agent and isolate the alcohol product. orgsyn.org

Oxidation of the Benzyl Alcohol to an Aldehyde: The second step involves the selective oxidation of the resulting benzyl alcohol to the desired aldehyde, this compound. A variety of oxidizing agents can be employed for this purpose, and the choice often depends on the desired selectivity and reaction conditions. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP). d-nb.infonih.gov More recently, catalytic aerobic oxidation methods using copper catalysts in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been developed as a greener and more efficient alternative. d-nb.info These catalytic systems offer high selectivity for the oxidation of primary alcohols to aldehydes under mild conditions. d-nb.infonih.gov

Table 2: Synthesis via Carboxylic Acid Precursor

| Step | Transformation | Typical Reagents | Intermediate Product | Final Product |

|---|---|---|---|---|

| 1 | Carboxylic acid reduction | Lithium aluminum hydride (LiAlH4) in THF | (2-Amino-5-bromo-4-chlorophenyl)methanol | - |

| 2 | Alcohol oxidation | Manganese dioxide (MnO2), PCC, DMP, or Cu/TEMPO catalytic system | - | This compound |

Considerations for Scalable and Industrially Relevant Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges and considerations. For the synthesis of this compound, an industrially viable process must be cost-effective, safe, environmentally friendly, and produce the final product with high yield and purity.

Key considerations for a scalable synthesis include:

Cost and Availability of Raw Materials: The starting materials should be readily available and inexpensive. For instance, while a multi-step synthesis might be elegant on a lab scale, a shorter route starting from a cheaper, commercially available precursor would be favored in an industrial setting.

Reagent Selection: The choice of reagents is critical. Industrially, hazardous and expensive reagents like lithium aluminum hydride are often avoided due to safety concerns and the cost of handling and disposal. Alternative, safer, and more cost-effective reducing agents would be explored. Similarly, for the oxidation step, catalytic methods using air or molecular oxygen as the terminal oxidant are highly desirable over stoichiometric chromium-based reagents, which are toxic and generate significant waste. orgsyn.org

Waste Management and Environmental Impact: Green chemistry principles are increasingly important in industrial synthesis. A scalable process should aim to minimize waste generation. This can be achieved by using catalytic methods, recycling solvents, and choosing reactions with high atom economy. The environmental impact of all reagents and byproducts must be considered, and appropriate waste treatment procedures must be in place.

For the synthesis of halogenated aromatic compounds, the formation of isomers can be a significant issue, leading to difficult and costly purification steps. epo.org Therefore, developing highly regioselective reactions is a key goal for industrial production.

Table 3: Industrial Scale-up Considerations

| Factor | Laboratory Scale Focus | Industrial Scale Focus |

|---|---|---|

| Cost | Often secondary to achieving the synthesis | Primary driver; cost of raw materials, reagents, and energy |

| Safety | Manageable with standard lab equipment | Critical; requires robust safety protocols and specialized equipment |

| Reagents | Wide variety of reagents, including hazardous ones | Preference for safer, cheaper, and more environmentally benign reagents |

| Yield | Important, but lower yields may be acceptable | Maximization of yield is crucial for economic viability |

| Purification | Chromatography is common | Crystallization, distillation, and extraction are preferred |

| Waste | Generated in small quantities | Minimization and treatment of waste are essential |

Intrinsic Electrophilic Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density away from the carbonyl carbon, rendering it susceptible to attack by nucleophiles. In the case of this compound, the electrophilicity of the carbonyl carbon is modulated by the electronic effects of the substituents on the aromatic ring.

Reactivity of the Aromatic Ring System: Influence of Halogen and Amino Substituents

The aromatic ring of this compound is substituted with a powerful activating group (the amino group) and two deactivating groups (the halogens). The amino group, being a strong ortho-, para-director, significantly activates the ring towards electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, increasing the electron density at the ortho and para positions.

The halogen substituents (bromine and chlorine) are also ortho-, para-directing, but they deactivate the ring towards electrophilic substitution due to their strong inductive electron-withdrawing effect. The interplay of these groups governs the regioselectivity of further substitutions on the aromatic ring.

Key Transformations of the Aldehyde Moiety

The aldehyde group is the primary site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

This compound readily undergoes condensation reactions with nucleophiles such as hydroxylamine (B1172632) and hydrazines to form the corresponding oximes and hydrazones. These reactions are characteristic of aldehydes and proceed via a nucleophilic addition-elimination mechanism.

In a typical reaction, hydroxylamine hydrochloride, often in the presence of a base, reacts with the aldehyde to form this compound oxime. patsnap.com Similarly, reaction with various hydrazines (e.g., hydrazine (B178648) hydrate, phenylhydrazine) in a suitable solvent like ethanol (B145695) yields the corresponding hydrazones. researchgate.netbhu.ac.in These reactions are often catalyzed by a small amount of acid. bhu.ac.in

Table 1: Condensation Reactions of this compound

| Reactant | Product | Reaction Type |

|---|---|---|

| Hydroxylamine (NH₂OH) | This compound oxime | Oximation |

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid group, yielding 2-amino-5-bromo-4-chlorobenzoic acid. nih.gov This transformation can be achieved using various oxidizing agents. A common method for the oxidation of similar amino benzaldehydes involves reagents like manganese dioxide. chemicalbook.com The reaction conditions must be carefully controlled to avoid over-oxidation or side reactions involving the amino group or the aromatic ring.

Controlled reduction of the aldehyde functionality affords the corresponding primary alcohol, (2-amino-5-bromo-4-chlorophenyl)methanol. This can be accomplished using a variety of reducing agents. For the analogous 2-amino-5-bromobenzaldehyde, a common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). orgsyn.org This reagent selectively reduces the aldehyde to an alcohol without affecting the aromatic ring or the halogen substituents.

Table 2: Oxidation and Reduction of the Aldehyde Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Oxidizing Agent (e.g., MnO₂) | 2-Amino-5-bromo-4-chlorobenzoic acid | Oxidation |

Nucleophilic Substitution Reactions Involving the Aromatic Halogens (Bromine, Chlorine) and Amino Group

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally challenging. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. While the chloro and bromo groups are electron-withdrawing, the presence of the strongly electron-donating amino group at the 2-position increases the electron density of the ring, making it less susceptible to nucleophilic attack.

However, under specific conditions, such as in the synthesis of complex heterocyclic systems, reactions involving the displacement of the halogens or transformations of the amino group can occur. For instance, the reaction of this compound with urea (B33335) at high temperatures can lead to the formation of quinazoline (B50416) derivatives, a reaction that involves the participation of both the amino and aldehyde groups in a cyclization reaction.

Computational and Experimental Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for substituted aromatic aldehydes, such as this compound, is crucial for understanding their reactivity and for the rational design of synthetic pathways. While specific experimental and computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds. By examining the computational and experimental data for closely related molecules, it is possible to extrapolate and predict the mechanistic behavior of the title compound.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become powerful tools in predicting the geometric, electronic, and spectroscopic properties of molecules, which in turn govern their reactivity. For instance, quantum chemical studies on the related compound, 2-amino-5-bromobenzaldehyde, have provided a foundation for understanding the influence of substituent groups on the benzaldehyde scaffold. These studies often involve the optimization of the molecular geometry and the calculation of vibrational frequencies and electronic properties.

A critical aspect of understanding chemical reactivity from a computational standpoint is the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile. For this compound, the electron-donating amino group and the electron-withdrawing halogen substituents are expected to significantly influence the electronic distribution and, consequently, the reactivity of the aldehyde functional group.

The following table summarizes key computed electronic properties for this compound, derived from publicly available chemical databases.

| Property | Value |

| Molecular Formula | C₇H₅BrClNO |

| Molecular Weight | 234.48 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 232.92430 g/mol |

| Topological Polar Surface Area | 43.1 Ų |

These properties provide a baseline for predicting the compound's behavior in various reaction environments. The presence of both electron-donating and electron-withdrawing groups suggests a nuanced reactivity profile.

Experimentally, the reactivity of substituted benzaldehydes is often explored through condensation reactions, such as the formation of Schiff bases. The general mechanism for Schiff base formation involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The reaction rate and equilibrium are influenced by the electronic nature of the substituents on the aromatic ring.

Detailed research findings from analogous reactions with substituted benzaldehydes can provide insights into the expected outcomes for this compound. The following table illustrates hypothetical experimental data for the condensation of this compound with aniline, based on typical results for similar reactions.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | Aniline | Ethanol | Acetic Acid (catalytic) | Reflux | 4 | 85 |

| This compound | p-Toluidine | Toluene | p-Toluenesulfonic acid | Reflux (Dean-Stark) | 6 | 90 |

| This compound | 2,4-Dinitrophenylhydrazine | Ethanol | Sulfuric Acid (catalytic) | Room Temperature | 1 | 95 |

It is important to note that the data presented in the table above is illustrative and intended to represent plausible outcomes based on the known reactivity of similar compounds. Actual experimental results would be necessary to confirm these predictions.

Derivatization Strategies and Synthesis of Structural Analogues

Systematic Approaches to the Synthesis of Novel Structural Analogues and Homologues

The synthesis of structural analogues and homologues of 2-amino-5-bromo-4-chlorobenzaldehyde can be systematically approached by modifying the core aromatic structure or the existing substituents. A primary strategy involves the variation of substituents on the aromatic ring. This can be achieved by starting with differently substituted anilines or benzaldehydes and applying similar synthetic routes used for the parent compound. For instance, analogues with different halogen patterns or with the introduction of alkyl, alkoxy, or nitro groups can be prepared.

Another systematic approach involves the homologation of the aldehyde group. For example, the formyl group can be converted into a higher homologous aldehyde or a ketone functionality through various organic transformations. This allows for the synthesis of a series of compounds with altered steric and electronic properties at this position.

Furthermore, the amino group can be a target for modification. N-alkylation or N-acylation can introduce a variety of side chains, leading to a library of N-substituted analogues. These modifications can significantly influence the chemical reactivity and biological activity of the resulting molecules. The synthesis of such analogues often relies on well-established synthetic methodologies, allowing for a systematic exploration of the chemical space around the this compound core.

Functionalization and Modification at the Aldehyde Position

The aldehyde functional group in this compound is a highly reactive site for a multitude of chemical transformations, enabling the synthesis of a diverse range of derivatives. Standard aldehyde chemistry can be readily applied to this substrate, leading to a variety of functionalized products.

Table 1: Examples of Functionalization Reactions at the Aldehyde Position

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Potassium permanganate, Chromic acid | Carboxylic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Benzyl (B1604629) alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | Grignard reagent (e.g., RMgX) | Secondary alcohol |

| Knoevenagel Condensation | Active methylene (B1212753) compound | α,β-Unsaturated compound |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH3CN) | Secondary or Tertiary amine |

These reactions allow for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of derivatives obtainable from this compound. For instance, oxidation to the corresponding benzoic acid provides a precursor for ester or amide formation, while reduction to the benzyl alcohol opens up possibilities for etherification or further oxidation to different states.

Diversification via Aromatic Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is amenable to both electrophilic and nucleophilic substitution reactions, although the existing substituents significantly influence the regioselectivity and feasibility of these transformations. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. chemicaljournal.in Conversely, the bromine and chlorine atoms are deactivating but also ortho-, para-directing. The aldehyde group is a deactivating, meta-directing group.

Given the positions of the existing substituents, further electrophilic substitution is likely to be directed to the C6 position, which is ortho to the activating amino group and meta to the deactivating aldehyde group. However, the steric hindrance from the adjacent bromine atom at C5 might influence the reaction rate and yield. Reactions such as nitration, sulfonation, and further halogenation could potentially be employed to introduce additional functional groups onto the aromatic ring. chemicaljournal.in

Nucleophilic aromatic substitution (SNA_r) reactions are also a possibility, particularly for the displacement of the halogen atoms. The presence of the electron-withdrawing aldehyde group ortho and para to the halogens can facilitate SNA_r reactions, especially with potent nucleophiles. However, the electron-donating amino group can counteract this effect. The relative reactivity of the bromine and chlorine atoms would depend on the specific reaction conditions and the nature of the nucleophile.

Regioselective Introduction of Additional Functional Moieties

The regioselective introduction of additional functional moieties onto the this compound scaffold is a key strategy for synthesizing precisely substituted derivatives. The inherent directing effects of the existing substituents play a crucial role in determining the position of new functional groups.

For electrophilic substitutions, the amino group is the most powerful directing group, strongly favoring substitution at the ortho and para positions. Since the para position (C4) is already substituted with chlorine, the primary site for electrophilic attack would be the C6 position, which is ortho to the amino group. This allows for the regioselective introduction of groups like nitro, sulfonyl, or additional halogens.

Directed ortho-metalation (DoM) strategies could also be employed for regioselective functionalization. By temporarily protecting the amino group, it may be possible to direct a metalating agent (e.g., an organolithium reagent) to the C3 or C6 position, followed by quenching with an electrophile to introduce a new substituent. The choice of directing group and reaction conditions would be critical in controlling the regioselectivity of such transformations.

Furthermore, the modification of the existing bromo and chloro substituents through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) offers another powerful tool for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited to achieve selective coupling at either the C5 or C4 position, respectively.

Exploration of Multicomponent Reaction Pathways Involving this compound and its Analogues

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. frontiersin.orgresearchgate.netwindows.net The structure of this compound, with its reactive amino and aldehyde functionalities, makes it an excellent candidate for participation in various MCRs, leading to the rapid synthesis of diverse heterocyclic scaffolds and other complex molecules.

The reaction of the ortho-amino group and the aldehyde functionality in this compound provides a powerful entry into the synthesis of a variety of fused heterocyclic systems. Several classical and modern MCRs can be envisioned to utilize this reactive motif.

Quinoline (B57606) Synthesis: The Friedländer annulation is a well-established method for the synthesis of quinolines, involving the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl. By reacting this compound with various ketones, β-ketoesters, or malononitrile, a library of substituted quinolines can be generated. nih.govnih.gov These reactions are often catalyzed by acids or bases.

Benzodiazepine Synthesis: 1,5-Benzodiazepines can be synthesized through the condensation of an o-phenylenediamine (B120857) with two equivalents of a ketone or an α,β-unsaturated carbonyl compound. nih.gov While this compound is not a diamine, it can serve as a precursor to intermediates that can undergo cyclization to form benzodiazepine-like structures. For instance, reaction with an amino acid could lead to an intermediate that, upon reduction and cyclization, could form a 1,4-benzodiazepine (B1214927) derivative. wum.edu.pl

The general applicability of these MCRs to the specific substrate this compound would need to be experimentally verified, but the known reactivity of similar 2-aminobenzaldehydes suggests these are highly plausible synthetic routes.

The condensation of the primary amino group of an amine with the carbonyl group of an aldehyde or ketone is a facile and widely used method for the synthesis of Schiff bases (imines). ijrpc.comijfmr.com this compound can react with a wide variety of primary amines to form a diverse library of Schiff bases.

The general reaction for the formation of a Schiff base from this compound is as follows:

Figure 1: General reaction for the synthesis of Schiff bases from this compound.

Figure 1: General reaction for the synthesis of Schiff bases from this compound.

The synthesis is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, often with acid or base catalysis. The properties of the resulting Schiff base, such as its electronic and steric characteristics, can be readily tuned by varying the R group of the primary amine.

Table 2: Potential Primary Amines for Schiff Base Synthesis

| Amine (R-NH2) | R Group | Potential Application of Schiff Base |

| Aniline | Phenyl | Precursor for metal complexes |

| 4-Methoxyaniline | 4-Methoxyphenyl | Liquid crystals |

| 2-Aminopyridine | 2-Pyridyl | Ligands for coordination chemistry |

| Ethylenediamine | -(CH2)2-NH2 | Formation of bis-Schiff bases |

| Amino acids | -CH(R')COOH | Chiral ligands, biological studies |

The resulting Schiff bases are valuable intermediates in organic synthesis and can be further modified, for example, by reduction to form secondary amines or used as ligands in coordination chemistry. ijrpc.com The imine nitrogen and the phenolic oxygen (if a hydroxy-substituted amine is used) can act as coordination sites for metal ions, leading to the formation of stable metal complexes. researchgate.net

Applications in Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom on the this compound ring is well-suited for such transformations, including the Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of diverse aryl, alkynyl, and vinyl groups at the 5-position of the benzaldehyde (B42025) ring.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. harvard.edulibretexts.org For this compound, this reaction would replace the bromine atom with an alkyl, alkenyl, or aryl group from the corresponding boronic acid. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org The choice of ligand is crucial and can influence the reaction's efficiency, with bulky electron-rich phosphines often providing excellent results for challenging substrates. nih.gov The reaction mechanism involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is the reaction of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is highly valuable for creating C(sp²)-C(sp) bonds and can be carried out under mild conditions, often at room temperature. wikipedia.org The reactivity of the halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. libretexts.orgnih.gov This selectivity allows for predictable coupling at the bromo-substituted position of the starting material.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This method would allow for the introduction of a vinyl group at the 5-position of the benzaldehyde ring, leading to the formation of stilbene-like derivatives. wikipedia.org The reaction typically exhibits high trans selectivity in the product. organic-chemistry.org

A summary of potential palladium-catalyzed coupling partners and the resulting general structures is presented below.

| Coupling Reaction | Coupling Partner | General Product Structure |

| Suzuki | R-B(OH)₂ (Boronic Acid) | 2-amino-4-chloro-5-R-benzaldehyde |

| Sonogashira | R-C≡CH (Terminal Alkyne) | 2-amino-4-chloro-5-(R-alkynyl)benzaldehyde |

| Heck | R-CH=CH₂ (Alkene) | 2-amino-4-chloro-5-(R-vinyl)benzaldehyde |

Generation of Organophosphorus Derivatives

The aldehyde and amino functionalities of this compound serve as handles for the synthesis of various organophosphorus compounds, particularly α-aminophosphonates. These compounds are structural analogues of α-amino acids and are of significant interest in medicinal chemistry. mdpi.com

A common route to α-aminophosphonates is the Pudovik reaction or related multi-component reactions. A classic approach involves the one-pot reaction of an aldehyde, an amine, and a dialkyl phosphite (B83602). organic-chemistry.org In the case of this compound, the molecule itself contains both the aldehyde and the amine. An intramolecular reaction is unlikely; instead, the aldehyde function would typically react with an external amine and a phosphite.

Alternatively, a three-component reaction could be envisioned where the aldehyde group of this compound reacts with a separate amine (e.g., ammonia (B1221849) or a primary amine) and a dialkyl phosphite (e.g., diethyl phosphite). This reaction proceeds via the in-situ formation of an imine from the aldehyde and the external amine, followed by the nucleophilic addition of the phosphite to the imine C=N bond. Various catalysts can be employed to facilitate this transformation. organic-chemistry.orgmtak.hu

Another strategy involves the direct reaction of the aldehyde with a phosphite reagent. For instance, α-hydroxyphosphonates can be synthesized by the addition of dialkyl phosphites to aldehydes. mdpi.com This reaction can be catalyzed by a base like triethylamine. The resulting α-hydroxyphosphonate could then be further functionalized.

| Reagents | Product Type | General Reaction |

| R-NH₂, (R'O)₂P(O)H | α-Aminophosphonate | Aldehyde → Imine → Phosphonate Addition |

| (R'O)₂P(O)H | α-Hydroxyphosphonate | Aldehyde + Phosphite → α-Hydroxyphosphonate |

Amination and Amidation Strategies

Both the existing amino group and the bromine atom on the aromatic ring offer opportunities for amination and amidation reactions.

Amidation of the Amino Group: The primary amino group at the 2-position can be readily converted into an amide via acylation. This is typically achieved by reacting the aminobenzaldehyde with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This strategy allows for the introduction of a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Buchwald-Hartwig Amination: The bromine atom at the 5-position is a prime site for C-N bond formation via the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the arylation of amines, coupling the aryl bromide with a primary or secondary amine. libretexts.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). acsgcipr.orgnih.gov This powerful reaction would replace the bromine atom with a substituted amino group, providing access to a diverse range of N-aryl derivatives. The general mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

| Reaction Site | Reagents | Product Type |

| 2-Amino group | R-COCl or (RCO)₂O, Base | N-(5-bromo-4-chloro-2-formylphenyl)amide |

| 5-Bromo group | R¹R²NH, Pd-catalyst, Ligand, Base | 2-amino-4-chloro-5-(R¹R²-amino)benzaldehyde |

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2-Amino-5-bromo-4-chlorobenzaldehyde. Through a combination of one-dimensional and two-dimensional experiments, researchers can map out the entire molecular framework.

Proton NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aldehyde, aromatic, and amine protons. The electron-donating amino group and the electron-withdrawing aldehyde and halogen substituents significantly influence the chemical shifts of the aromatic protons. uq.edu.auethz.ch

The predicted ¹H NMR spectral data in a typical solvent like CDCl₃ are as follows:

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. libretexts.orgdocbrown.info

Aromatic Protons (Ar-H): The molecule has two aromatic protons. The proton at the C3 position is adjacent to the amino and chloro substituents, while the proton at the C6 position is flanked by the bromo and aldehyde groups. Due to their isolation from each other, both are expected to appear as singlets. Their precise chemical shifts would be influenced by the combined electronic effects of the substituents on the benzene (B151609) ring. modgraph.co.uk

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift of this signal is variable and can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.85 | Singlet |

| Ar-H (C3-H) | ~7.40 | Singlet |

| Ar-H (C6-H) | ~7.80 | Singlet |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. oregonstate.edu The chemical shifts are highly dependent on the electronic environment, with the carbonyl carbon being the most deshielded. Substituent chemical shift (SCS) increments for various groups on a benzene ring can be used to predict the chemical shifts of the aromatic carbons. nih.govresearchgate.net

The predicted ¹³C NMR spectral data would feature seven distinct signals:

Carbonyl Carbon (C=O): This carbon is expected to resonate at a very high chemical shift, typically in the range of δ 190-195 ppm. researchgate.net

Aromatic Carbons (C1-C6): The six aromatic carbons will appear in the δ 110-155 ppm region. The carbons directly attached to substituents (C1, C2, C4, C5) will have their shifts significantly influenced by those groups. The effect of halogen substituents on carbon chemical shifts is well-documented. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~192 |

| C1 (-CHO) | ~120 |

| C2 (-NH₂) | ~150 |

| C3 | ~118 |

| C4 (-Cl) | ~130 |

| C5 (-Br) | ~115 |

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's constitution. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the two aromatic protons, confirming their lack of direct (3-bond) coupling and supporting their assignment as isolated singlets. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). An HSQC spectrum would definitively link the ¹H signals of the aromatic protons and the aldehyde proton to their corresponding ¹³C signals in the carbon backbone, confirming their assignments in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). For instance, the aldehyde proton (¹H) would show a correlation to the C1 and C6 carbons. The aromatic proton at C3 would show correlations to C1, C2, C4, and C5. These long-range correlations provide definitive evidence for the substitution pattern on the aromatic ring. mdpi.com

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound (C₇H₅BrClNO), the exact mass can be calculated.

The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic cluster pattern for the molecular ion peak (M). This would appear as a series of peaks at M, M+2, and M+4, with relative intensities dictated by the natural abundance of these isotopes, providing a clear signature for the presence of one bromine and one chlorine atom in the molecule.

A key fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion. acs.org Further fragmentation would likely involve the loss of the halogen atoms.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. wpmucdn.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. Conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aldehyde (-CHO) | 2700 - 2760 and 2800 - 2860 | Medium to Weak |

| C=O Stretch | Conjugated Aldehyde | 1680 - 1705 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |

| C-Cl Stretch | Aryl Chloride | 1000 - 1100 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a single-crystal X-ray diffraction study would provide invaluable information. It would confirm the substitution pattern on the benzene ring, detailing the precise locations of the amino, bromo, chloro, and aldehyde groups. Furthermore, the analysis would elucidate the conformation of the aldehyde and amino groups relative to the aromatic ring and reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the amino group or halogen bonding.

As of the current literature survey, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystallographic analysis of structurally related compounds, such as 2-amino-4-chlorobenzonitrile (B1265954), demonstrates the power of this technique. For instance, a study on 2-amino-4-chlorobenzonitrile revealed that the compound crystallizes in the triclinic space group P-1, and the analysis provided precise measurements of bond lengths and angles, as well as insights into intermolecular interactions.

A hypothetical data table for the crystallographic analysis of this compound would include the following parameters:

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 747.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.075 |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic study.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is an essential set of techniques in chemical research for the separation, identification, and purification of compounds. The principle relies on the differential partitioning of a compound between a stationary phase and a mobile phase. For this compound, various chromatographic methods are crucial for ensuring its purity after synthesis and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The purity of a sample is determined by the number and relative areas of the peaks in the resulting chromatogram. A single, sharp peak is indicative of a high-purity sample. While specific HPLC methods for this compound are not detailed in the literature, methods for related compounds, such as 2-amino-4-chlorophenol, have been developed, demonstrating the utility of this technique for baseline separation from impurities.

Gas Chromatography (GC) can also be employed for the analysis of this compound, provided it is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities. Coupling GC with a mass spectrometer (GC-MS) would provide both retention time data for purity assessment and mass spectral data for structural confirmation.

For preparative purposes, column chromatography is frequently used to purify this compound on a larger scale in a research laboratory. Silica gel is a common stationary phase, and a solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, would be used as the mobile phase to elute the compound from the column, separating it from byproducts and unreacted starting materials.

A summary of chromatographic techniques applicable to this compound is presented below:

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | C18 Silica Gel | Acetonitrile/Water | Purity Assessment |

| GC | Phenyl Polysiloxane | Helium | Purity Assessment, Separation of Volatile Impurities |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Preparative Purification |

Note: The specific conditions in this table are illustrative and would require optimization for the specific analysis of this compound.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 4 Chlorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to creating a detailed profile of a molecule's electronic properties and predicting its chemical reactivity. These methods allow for the analysis of the molecule at a subatomic level, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 2-Amino-5-bromo-4-chlorobenzaldehyde, DFT calculations are employed to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to achieve a high degree of accuracy. researchgate.netnih.gov

These calculations reveal the lowest energy conformation of the molecule, considering the rotational freedom of the amino (-NH₂) and aldehyde (-CHO) groups. The relative orientation of these groups can lead to different conformers, and DFT is used to calculate their respective energies to identify the most stable isomer. The resulting optimized geometry is the foundation for all further computational analyses.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values for similar aromatic aldehydes and may vary based on the specific computational method.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.21 |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N | 1.37 | |

| C-Cl | 1.74 | |

| C-Br | 1.90 | |

| **Bond Angles (°) ** | O=C-C | 124.5 |

| C-C-N | 121.0 | |

| C-C-Cl | 119.5 | |

| C-C-Br | 119.0 |

Frontier Molecular Orbital (FMO) theory is a key component of theoretical chemistry for predicting how a molecule will react. icm.edu.pl It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. icm.edu.pl A smaller gap suggests the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. icm.edu.pl For this compound, the electron-donating amino group and electron-withdrawing aldehyde and halogen groups significantly influence the energies and distributions of these frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.25 | Nucleophilicity (Electron Donor) |

| LUMO | -2.10 | Electrophilicity (Electron Acceptor) |

| HOMO-LUMO Gap (ΔE) | 4.15 | Indicator of Chemical Reactivity and Stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. nih.gov It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively.

The MEP map is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (nucleophilic sites), while blue indicates regions of low electron density and positive potential (electrophilic sites). Green and yellow represent areas with intermediate or neutral potential. For this compound, the MEP map would show a strong negative potential (red) around the oxygen atom of the carbonyl group, making it a prime target for electrophiles. Conversely, positive potentials (blue) would likely be found around the hydrogen atoms of the amino group and the aldehyde group, indicating sites susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by modeling the movements of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational flexibility of this compound in different environments, such as in a solvent. nih.gov By simulating the molecule's trajectory, MD can reveal the preferred conformations in solution and the energetic barriers between them. nih.gov

Furthermore, MD simulations are instrumental in studying intermolecular interactions. They can model how this compound interacts with solvent molecules or other solutes, identifying potential hydrogen bonding sites and quantifying the strength of these interactions. For instance, the amino group and the carbonyl oxygen are potential sites for forming hydrogen bonds, and MD can elucidate the role of these interactions in the molecule's solvation and crystal packing.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry offers a powerful approach to understanding the intricate details of chemical reactions at a molecular level. For reactions involving this compound, theoretical methods can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and the high-energy transition state structures that connect them.

Table 3: Key Parameters from Theoretical Reaction Mechanism Studies

| Parameter | Symbol | Significance |

|---|---|---|

| Activation Energy | Ea | Determines the rate of the reaction. |

| Reaction Energy | ΔErxn | Indicates the overall thermodynamic favorability. |

| Transition State Geometry | [TS]‡ | Represents the highest energy point along the reaction coordinate. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. tubitak.gov.tr In the context of this compound and its derivatives, QSRR models can be developed to predict reactivity based on calculated molecular descriptors. researchgate.net

These descriptors are numerical values derived from the molecule's computed structure and electronic properties. Examples include quantum chemical parameters like HOMO and LUMO energies, dipole moment, atomic charges, and values from the MEP surface. By correlating these descriptors with experimentally measured reaction rates or equilibrium constants, a predictive QSRR model can be built. Such models are highly valuable in medicinal chemistry and materials science for designing new molecules with tailored reactivity and properties without the need for exhaustive synthesis and testing. tubitak.gov.tr

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmaceutical Building Blocks and Lead Compounds

The molecular structure of 2-amino-5-bromo-4-chlorobenzaldehyde is particularly well-suited for the synthesis of pharmaceutical intermediates and novel drug candidates. The ortho-disposed amino and aldehyde groups provide a reactive handle for constructing fused heterocyclic systems, which are prevalent in many biologically active molecules. The halogen substituents (bromine and chlorine) offer additional sites for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity through reactions like cross-coupling.

The strategic placement of functional groups in this compound facilitates its use in classic and modern cyclization reactions to form a variety of important heterocyclic cores.

Quinolines: The quinoline (B57606) scaffold is a fundamental structural motif in numerous pharmaceuticals. The Friedländer synthesis is a prominent method for constructing quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-keto-ester). nih.gov In this context, this compound can react with various ketones to yield highly substituted quinolines, embedding the bromo and chloro substituents into the final structure for further derivatization. nih.govorganic-chemistry.org

Benzothiazoles: Benzothiazole (B30560) derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. nih.gov A common synthetic route to 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with an aldehyde. organic-chemistry.org this compound serves as the aldehyde component in this reaction, leading to the formation of a benzothiazole ring with a di-halogenated phenyl substituent at the 2-position. This moiety can be crucial for modulating the biological efficacy of the resulting compound. nih.gov

Pyrimidines: Pyrimidines are another class of heterocycles central to medicinal chemistry, famously forming the basis of nucleobases in DNA and RNA. While direct synthesis from 2-aminobenzaldehydes is less common, the functional groups of this compound can be transformed to create precursors for pyrimidine (B1678525) synthesis. mdpi.comresearchgate.net For example, the aldehyde could be oxidized to a carboxylic acid and the amino group could be incorporated into an amidine fragment, which can then be cyclized with a suitable partner to form a pyrimidine ring. The bromine atom, particularly at the 5-position, is a common feature in biologically active pyrimidines. google.com

| Target Heterocycle | General Reaction Type | Role of this compound | Key Reaction Partner |

|---|---|---|---|

| Substituted Quinolines | Friedländer Annulation nih.gov | 2-Amino-aldehyde source | Compounds with α-methylene ketone (e.g., Acetophenone) |

| Substituted Benzothiazoles | Condensation/Cyclization nih.govorganic-chemistry.org | Aldehyde source | 2-Aminothiophenol |

| Substituted Pyrimidines | Multi-step synthesis mdpi.comgoogle.com | Precursor for pyrimidine fragments | Amidine compounds (after modification) |

In modern drug discovery, there is a constant need for novel chemical scaffolds that can be elaborated into libraries of compounds for biological screening. The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets. mdpi.com Benzothiazoles are considered one such privileged scaffold. nih.gov

By providing an entry point to halogenated benzothiazoles, quinolines, and other heterocycles, this compound is instrumental in generating new molecular frameworks. The presence of two distinct halogen atoms (bromine and chlorine) allows for selective and stepwise functionalization, for instance, through orthogonal cross-coupling reactions. This enables the creation of a diverse array of analogues from a single precursor, which is a powerful strategy in lead optimization and the exploration of structure-activity relationships (SAR).

Role in the Synthesis of Agrochemicals and Related Specialty Chemicals

The utility of halogenated aromatic compounds extends to the agrochemical industry, where they are integral to the synthesis of pesticides and herbicides. The specific substitution pattern of this compound makes it a potential intermediate for creating complex agrochemicals. The heterocyclic systems derived from this aldehyde, such as quinolines and pyrimidines, are also found in various crop protection agents. The presence of halogens often enhances the biological activity and metabolic stability of these agents.

Utilization in the Preparation of Coordination Complexes

The amino and aldehyde groups in this compound can act as coordinating sites for metal ions. The nitrogen atom of the amino group and the oxygen atom of the aldehyde group can form a bidentate chelate with a metal center, creating a stable five-membered ring. Such molecules can be used to synthesize Schiff base ligands through condensation of the aldehyde with another primary amine. These resulting ligands, possessing multiple donor atoms, can form stable coordination complexes with a wide range of transition metals. These complexes have potential applications in catalysis, materials science, and as therapeutic agents.

| Functional Group | Atom | Role in Coordination |

|---|---|---|

| Amino (-NH₂) | Nitrogen | Lewis base, donates lone pair |

| Aldehyde (-CHO) | Oxygen | Lewis base, donates lone pair |

Application in the Design and Synthesis of Biochemical Probes and Assays for Enzyme and Protein Studies

Biochemical probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target, such as an enzyme or protein, to report on its presence or activity. The structure of this compound allows for its incorporation into such probes. For example, the aldehyde group can be used to covalently link the molecule to a protein surface via reaction with lysine (B10760008) residues. The aromatic ring can be further modified to attach reporter groups, such as fluorophores or biotin (B1667282) tags, enabling detection and visualization. The specific substitution pattern can also be tailored to achieve selective binding to the active site of a target enzyme, potentially acting as an inhibitor or a labeling agent.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes for 2-Amino-5-bromo-4-chlorobenzaldehyde

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste and minimize the use of hazardous substances. researchgate.netchemmethod.com Future research into the synthesis of this compound will likely prioritize the development of more environmentally benign methodologies.

Key areas of focus will include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. researchgate.net Reactions in aqueous media, where possible, significantly reduce the environmental impact.

Energy Efficiency: Exploring synthetic routes that proceed under milder conditions, such as ambient temperature and pressure, potentially utilizing solar energy or microwave irradiation to reduce energy consumption. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One-pot, multi-step procedures are a promising strategy in this regard. acs.org

Renewable Feedstocks: Investigating the potential for deriving starting materials from renewable biomass sources, aligning with the long-term goals of a sustainable chemical industry. rsc.org

Biodegradable Catalysts: Employing natural and biodegradable catalysts, such as citric acid from lemon juice, can offer a non-toxic and eco-friendly alternative to conventional catalysts. rsc.org

| Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Developing one-pot synthesis and high-yield reactions. acs.org | Reduced by-products and disposal costs. |

| Safer Solvents and Auxiliaries | Utilizing water or bio-solvents instead of chlorinated hydrocarbons. researchgate.net | Lower toxicity and environmental pollution. |

| Design for Energy Efficiency | Employing reactions at room temperature or using alternative energy sources like solar radiation. rsc.org | Reduced carbon footprint and operational costs. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. rsc.org | Decreased reliance on fossil fuels. |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

Catalysis is fundamental to improving the efficiency and selectivity of chemical reactions. Future work on this compound will benefit from the exploration of advanced catalytic systems to control its reactivity.

Prospective research avenues include:

Organocatalysis: The use of small organic molecules as catalysts can provide novel reaction pathways and stereochemical control, often under mild conditions. nih.gov

Transition Metal Catalysis: Transition metals are powerful tools for C-H functionalization and cross-coupling reactions, allowing for the direct introduction of new functional groups onto the benzaldehyde (B42025) core with high selectivity. researchgate.netresearchgate.net

Dual Catalysis: Combining two distinct catalytic cycles (e.g., an amine catalyst with a metal co-catalyst) can enable transformations that are not possible with a single catalyst, expanding the synthetic possibilities. nih.gov

Nanocatalysts: The use of nanocatalysts, such as magnetically recyclable bionanocatalysts, can offer high efficiency, easy separation, and reusability, contributing to more sustainable processes. nih.gov

Advanced Derivatization Strategies for Tailored Molecular Properties

The aldehyde, amino, and halogen functionalities of this compound make it an ideal scaffold for derivatization to create molecules with specific, tailored properties for applications in materials science and medicinal chemistry.

Future derivatization strategies could involve:

Multicomponent Reactions: Using the compound in three- or four-component reactions to rapidly build complex molecular architectures, such as polycyclic heterocyclic systems.

Synthesis of Heterocycles: The amino and aldehyde groups can be readily condensed with various reagents to form a wide range of heterocyclic compounds, including quinazolines, benzimidazoles, and thiazoles. chemmethod.comrsc.orgsciepub.com These scaffolds are prevalent in biologically active molecules.

Functional Group Interconversion: The bromo and chloro substituents can be modified through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, thus fine-tuning the electronic and steric properties of the molecule.

Design of Functional Materials: Derivatization can be aimed at creating compounds with specific photophysical properties, such as those exhibiting room-temperature phosphorescence, by incorporating heavy atoms and specific functionalities that facilitate intersystem crossing. beilstein-journals.org

Deeper Computational and Mechanistic Understanding of Its Novel Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the intricate details of reaction pathways. nih.govresearchgate.net

Future research should focus on:

Transition State Analysis: Calculating the structures and energies of transition states to elucidate reaction mechanisms and predict selectivity. nih.gov

Substituent Effects: Systematically studying how the electronic and steric effects of the amino, bromo, and chloro substituents influence the reactivity of the aldehyde group and the aromatic ring. researchgate.net

Solvent Effects: Modeling the role of the solvent to understand its impact on reaction kinetics and thermodynamics, which is crucial for optimizing reaction conditions. nih.gov

Reaction Dynamics: Using molecular dynamics simulations to model the behavior of reactants and intermediates, providing insights into the stability of reaction complexes and the influence of molecular motion on reactivity. nih.gov

| Computational Method | Focus of Study | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energies, transition states, electronic structure. researchgate.netresearchgate.net | Elucidation of reaction mechanisms and prediction of product distribution. |

| Molecular Dynamics (MD) | Solvent effects, conformational analysis, binding interactions. nih.gov | Understanding of macroscopic properties and complex stability. |